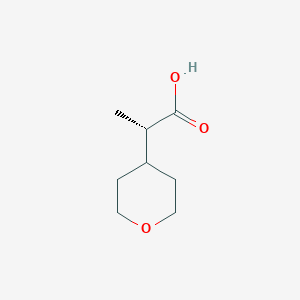

(2S)-2-(Oxan-4-yl)propanoic acid

Description

(2S)-2-(Oxan-4-yl)propanoic acid is an organic compound characterized by the presence of an oxane ring attached to a propanoic acid moiety

Properties

IUPAC Name |

(2S)-2-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(8(9)10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLYKKGTVXRRP-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Oxan-4-yl)propanoic acid typically involves the formation of the oxane ring followed by its attachment to the propanoic acid group. One common method involves the cyclization of a suitable precursor to form the oxane ring, followed by the introduction of the propanoic acid group through a series of chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Oxan-4-yl)propanoic acid can undergo a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The oxane ring and propanoic acid moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S)-2-(Oxan-4-yl)propanoic acid has a broad range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-2-(Oxan-4-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

(2S)-2-(Oxan-4-yl)butanoic acid: Similar structure with an additional carbon in the side chain.

(2S)-2-(Oxan-4-yl)ethanoic acid: Shorter side chain compared to (2S)-2-(Oxan-4-yl)propanoic acid.

(2S)-2-(Oxan-4-yl)pentanoic acid: Longer side chain, potentially altering its chemical properties and applications.

Uniqueness

This compound stands out due to its specific balance of structural features, making it particularly suitable for certain applications in chemistry, biology, and medicine. Its unique combination of an oxane ring and propanoic acid moiety provides distinct reactivity and interaction profiles compared to similar compounds.

Biological Activity

(2S)-2-(Oxan-4-yl)propanoic acid, also known as (2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride, is a chiral amino acid derivative characterized by its unique oxane ring structure. This compound has garnered attention due to its potential biological activities, which are under investigation for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A central propanoic acid chain

- An amino group

- A five-membered oxane ring

This configuration enhances the compound's stability and solubility in biological systems, making it a subject of interest in synthetic and natural product chemistry.

The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Protein Interactions : The amino group facilitates hydrogen bonding with target proteins, while the hydrophobic oxan-4-yl group may enhance binding affinity to lipid membranes or hydrophobic pockets within proteins.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, similar to other amino acids involved in neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases.

Antioxidant Properties

The compound has been noted for its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This antioxidant capability could be beneficial in preventing cellular damage associated with various diseases.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the induction of apoptosis. Further investigation is required to elucidate the specific pathways involved.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly influence enzyme activities related to lipid metabolism. For example, it has been shown to inhibit lysosomal phospholipase A₂ (LPLA₂), which is crucial in phospholipid metabolism and may play a role in drug-induced phospholipidosis .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique properties that may enhance its biological activity. The following table summarizes these similarities and differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group, oxane ring | Neuroprotective, antioxidant |

| (2S)-2-Methyl-3-(oxan-4-yl)propanoic acid | Methyl substitution on propanoic chain | Potentially similar but less studied |

| Other Oxane Derivatives | Varies based on substituents | Diverse activities depending on structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.